molecular formula C4H4BrNO B1312588 5-(Bromomethyl)isoxazole CAS No. 69735-35-9

5-(Bromomethyl)isoxazole

Cat. No. B1312588
CAS RN: 69735-35-9
M. Wt: 161.98 g/mol
InChI Key: DKBISLDZVNXIFT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)isoxazole is a chemical compound with the molecular formula C4H4BrNO . It has an average mass of 161.985 Da and a monoisotopic mass of 160.947617 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)isoxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .


Physical And Chemical Properties Analysis

5-(Bromomethyl)isoxazole has a molecular formula of C4H4BrNO and an average mass of 161.985 Da . More detailed physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Isoxazoles in Drug Discovery Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .

Isoxazoles in Synthetic Chemistry Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage, which allows obtaining various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful . Therefore, a large number of publications appear annually on the synthesis of new representatives of isoxazoles .

Isoxazole Synthesis Isoxazole synthesis is a significant area of research in organic chemistry . Various methods have been developed for the synthesis of 3-substituted and 3,5-disubstituted isoxazoles . These methods are associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope . For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .

Isoxazole Synthesis Isoxazole synthesis is a significant area of research in organic chemistry . Various methods have been developed for the synthesis of 3-substituted and 3,5-disubstituted isoxazoles . These methods are associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope . For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .

Safety And Hazards

While specific safety and hazard information for 5-(Bromomethyl)isoxazole is not available in the retrieved sources, general safety measures for handling chemical substances include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The synthetic protocols reported provide detailed information of the protocols initiated from the metal-free solid phase and green synthetic processes . Furthermore, assembling all synthetic manipulations on one .

properties

IUPAC Name

5-(bromomethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-3-4-1-2-6-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBISLDZVNXIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434445
Record name 5-(Bromomethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)isoxazole

CAS RN

69735-35-9
Record name 5-(Bromomethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
BA Chalyk, KV Hrebeniuk, YV Fil… - The Journal of …, 2019 - ACS Publications
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes is reported. One-pot metal-free [3 + 2] cycloaddition of CF 3 -…
Number of citations: 26 pubs.acs.org
AK Roy, B Rajaraman, S Batra - Tetrahedron, 2004 - Elsevier
Results of the detailed investigations on the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate, …
Number of citations: 19 www.sciencedirect.com
G Dannhardt, W Kiefer, G Lambrecht, S Laufer… - European journal of …, 1995 - Elsevier
… At 0C 2 mmol of the 5-bromomethyl isoxazole was added dropwise to a solution of 3 ml morpholine (freshly distilled) in 3 ml methanol. The suspension was stirred for 1 h. The volatile …
Number of citations: 24 www.sciencedirect.com
H Jiang, M Zhang, L Zhang, Y Chen, N Zhu… - Chinese Journal of …, 2017 - sioc-journal.cn
Due to isoxazole derivatives possess a wide range of herbicidal, insecticidal and pharmacological activitives, the synthetic methodologies for preparation of isoxazole derivatives have …
Number of citations: 2 sioc-journal.cn
JC Sircar, T Capiris, TP Bobovski… - The Journal of Organic …, 1985 - ACS Publications
4-Hydroxy-jV-[5-(hydroxymethyl)-3-isoxazolyl]-2-methyl-2H-l, 2-benzothiazine-3-carboxamide 1, 1-dioxide (2), the major oxidative human metabolite of isoxicam (1), and [(5-methyl-3-…
Number of citations: 11 pubs.acs.org
R Jain - 1984 - elibrary.ru
The total synthesis of muscimol was achieved in high yield. Reaction of ethyl 2-methyl-1, 3-dioxolane-2-acetate with hydroxylamine in methanol, in the presence of potassium hydroxide, …
Number of citations: 0 elibrary.ru
P Krogsgaard-Larsen, L Brehm… - Journal of medicinal …, 1985 - ACS Publications
With use of ibotenic acid as a lead, analogues of (fiS)-«-amino-3-hydroxy-5-methylisoxazole-4-propionicacid (AMPA) and of (RS)-3-hydroxy-4, 5, 6, 7-tetrahydroisoxazolo [5, 4-c] …
Number of citations: 82 pubs.acs.org
A Lilienkampf, J Mao, B Wan, Y Wang… - Journal of medicinal …, 2009 - ACS Publications
Tuberculosis (TB) remains as a global pandemic that is aggravated by a lack of health care, the spread of HIV, and the emergence of multidrug-resistant TB (MDR-TB) and extensively …
Number of citations: 360 pubs.acs.org
M Moiola, A Bova, S Crespi, MG Memeo… - …, 2019 - Wiley Online Library
Anthracenenitrile oxide undergoes 1,3‐dipolar cycloaddition reaction with propargyl bromide affording the expected isoxazole as single regioisomer, suitably synthetically elaborated …
SM Ahmed, H sardar Abdulrahman, FHS Hussain… - 2023 - researchsquare.com
In this study, we report the synthesis of 2, 4-disubstituted isoxazoles through 1, 3-dipolar cycloaddition reaction via nitrile oxide. The structures of synthesized compounds were fully …
Number of citations: 2 www.researchsquare.com

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